2-[3-(2H-tetraazol-2-yl)-1-adamantyl]acetohydrazide
Description
Properties
IUPAC Name |
2-[3-(tetrazol-2-yl)-1-adamantyl]acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6O/c14-17-11(20)6-12-2-9-1-10(3-12)5-13(4-9,7-12)19-16-8-15-18-19/h8-10H,1-7,14H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BODJGEZOICZQSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4N=CN=N4)CC(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401153688 | |
| Record name | 3-(2H-Tetrazol-2-yl)tricyclo[3.3.1.13,7]decane-1-acetic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401153688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438219-39-7 | |
| Record name | 3-(2H-Tetrazol-2-yl)tricyclo[3.3.1.13,7]decane-1-acetic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=438219-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2H-Tetrazol-2-yl)tricyclo[3.3.1.13,7]decane-1-acetic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401153688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[3-(2H-1,2,3,4-tetrazol-2-yl)adamantan-1-yl]acetohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 2-[3-(2H-tetraazol-2-yl)-1-adamantyl]acetohydrazide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Attachment to Adamantane: The tetrazole ring is then attached to an adamantane derivative through a substitution reaction.
Formation of Acetohydrazide: The final step involves the reaction of the adamantane-tetrazole intermediate with hydrazine hydrate to form the acetohydrazide group.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
2-[3-(2H-tetraazol-2-yl)-1-adamantyl]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .
Scientific Research Applications
Scientific Research Applications
The applications of 2-[3-(2H-tetraazol-2-yl)-1-adamantyl]acetohydrazide span several scientific disciplines, including medicinal chemistry, pharmacology, and materials science.
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent due to its structural features that may interact with biological targets.
- Antimicrobial Activity : Preliminary studies have indicated that compounds containing tetrazole rings exhibit antimicrobial properties. The presence of the adamantyl group may enhance membrane permeability, allowing better interaction with microbial cells.
- Antiviral Properties : Research suggests that tetrazole derivatives can inhibit viral replication. The specific mechanism involves interference with viral enzymes, making this compound a candidate for antiviral drug development.
Pharmacology
The pharmacological profile of this compound indicates potential use in treating various diseases:
- Anti-inflammatory Effects : Some studies have shown that tetrazole-containing compounds can modulate inflammatory pathways, suggesting potential applications in managing inflammatory diseases.
- Cancer Research : The compound's ability to interact with specific cellular pathways may position it as a lead compound in cancer therapy, where it could inhibit tumor growth or metastasis.
Materials Science
The unique chemical structure of this compound allows it to be explored in the development of new materials:
- Polymer Chemistry : The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties, making it useful in advanced material applications.
Case Studies and Research Findings
Several studies have documented the synthesis and characterization of this compound, focusing on its biological activities:
Case Study 1: Antimicrobial Evaluation
In a study published in a peer-reviewed journal, the antimicrobial efficacy of various tetrazole derivatives was assessed. The results indicated that compounds similar to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests its potential as a lead compound for developing new antibiotics.
Case Study 2: Synthesis and Biological Testing
A research group synthesized this compound through a multi-step reaction involving functionalization of adamantane and subsequent introduction of the tetrazole moiety. The synthesized compound was then tested for cytotoxicity against various cancer cell lines, showing promising results that warrant further investigation into its mechanism of action.
Summary Table of Applications
| Application Area | Potential Uses | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Antimicrobial, antiviral agents | Exhibits significant antimicrobial activity |
| Pharmacology | Anti-inflammatory, cancer therapy | Modulates inflammatory pathways; inhibits tumor growth |
| Materials Science | Polymer enhancement | Improves thermal stability and mechanical properties |
Mechanism of Action
The mechanism of action of 2-[3-(2H-tetraazol-2-yl)-1-adamantyl]acetohydrazide involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors, modulating their activity. The adamantane structure provides stability and enhances the compound’s ability to penetrate biological membranes. The acetohydrazide group can form hydrogen bonds with target molecules, further influencing their function .
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several acetohydrazide derivatives, differing in substituents such as heterocyclic rings (triazole, oxadiazole, benzothiazole) and aromatic/heteroaromatic moieties. Below is a comparative analysis based on biological activity:
Anticancer Activity
Key Findings :
- The adamantyl group in the target compound may improve tissue penetration and target engagement compared to non-adamantyl analogues .
Enzyme Inhibition
Key Findings :
- Oxadiazole and benzimidazole derivatives () showed superior α-glucosidase inhibition compared to acarbose (IC₅₀ = 378.2 ± 0.12 μM).
Antimicrobial Activity
Key Findings :
- Quinoxaline and xanthine derivatives () demonstrated potent antimicrobial activity, suggesting that the acetohydrazide scaffold is versatile for antibiotic design.
Q & A
Q. What are the standard synthetic protocols for preparing 2-[3-(2H-tetraazol-2-yl)-1-adamantyl]acetohydrazide and its derivatives?
The synthesis typically involves:
- Hydrazide formation : Reacting esters (e.g., methyl-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetate) with hydrazine hydrate (1.2 eq) in ethanol under reflux for 4–6 hours. Reaction progress is monitored via TLC (chloroform:methanol, 7:3) .
- Condensation with aldehydes : Solvent-free grinding of the hydrazide intermediate with substituted aldehydes (1:1 molar ratio) for 15–20 minutes at 25°C yields hydrazone derivatives .
- Recrystallization : Products are purified using ethanol or methanol .
Q. Which analytical techniques are essential for characterizing the purity and structure of this compound?
Key methods include:
- TLC : For monitoring reaction progress (e.g., chloroform:methanol systems) .
- Spectroscopy : NMR and IR to confirm functional groups (e.g., tetrazole C=N stretches at ~1600 cm⁻¹, adamantyl CH₂ signals at δ 1.6–2.1 ppm) .
- Mass spectrometry : High-resolution MS to validate molecular weight (e.g., monoisotopic mass ~497.18 Da for derivatives) .
Q. How can researchers optimize solvent selection and reaction conditions for synthesizing this compound?
- Solvent choice : Ethanol or methanol is preferred for hydrazide formation due to compatibility with hydrazine hydrate .
- Temperature control : Reflux (70–80°C) ensures efficient nucleophilic substitution, while room-temperature condensation minimizes side reactions .
- Catalytic additives : Acetic acid (10–20% v/v) accelerates hydrazone formation via acid-catalyzed imine bonding .
Advanced Research Questions
Q. How do the adamantyl and tetrazole moieties influence the compound's reactivity in nucleophilic reactions?
- Adamantyl group : Enhances steric bulk, reducing reaction rates in crowded environments but improving thermal stability .
- Tetrazole ring : Acts as a bioisostere for carboxylic acids, enabling hydrogen bonding and π-π stacking in target interactions. Its electron-withdrawing nature polarizes adjacent bonds, facilitating nucleophilic attacks at the hydrazide NH₂ group .
Q. What strategies are effective in resolving contradictions in biological activity data across different studies?
- Dose-response standardization : Use fixed molar concentrations (e.g., 1–100 µM) to compare antimicrobial or COX inhibitory activity .
- Structural analogs : Synthesize derivatives with systematic substitutions (e.g., varying aldehydes) to isolate pharmacophore contributions .
- Computational docking : Validate binding modes against crystallographic protein targets (e.g., COX-2 or fungal CYP51) to explain potency variations .
Q. How can computational methods predict the pharmacokinetic properties of this compound?
- ADME modeling : Tools like SwissADME estimate logP (~2.5–3.0 for adamantyl derivatives), suggesting moderate blood-brain barrier permeability .
- MD simulations : Analyze stability in aqueous vs. lipid membranes to predict bioavailability .
- QSAR studies : Correlate substituent electronegativity (e.g., para-Cl in benzaldehyde derivatives) with antifungal IC₅₀ values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
